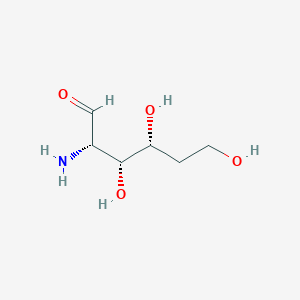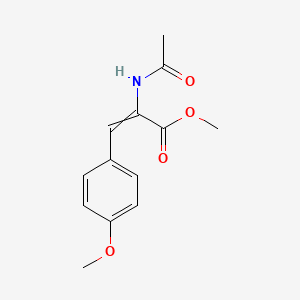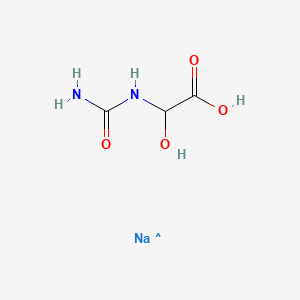
D-Lyxosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Lyxosylamine is a stereoisomer of amino sugars, which are essential components in various biological processes. This compound is characterized by its three hydroxyl groups and an amino group attached to a hexanal backbone, making it a versatile molecule in biochemical and synthetic applications.
Mechanism of Action
Target of Action
D-Lyxosylamine, also known as (2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal, has been shown to have anticancer activity against leishmania species . It inhibits the growth of the parasite by binding to the lectin, sialic, and glycoconjugates on the surface of cells .
Mode of Action
The mode of action of this compound involves its interaction with its targets, primarily the lectin, sialic, and glycoconjugates on the surface of cells . The compound binds to these targets, leading to inhibition of the growth of the parasite .
Biochemical Pathways
It is known that glycosylamines, a group to which this compound belongs, are valuable sugar derivatives that have attracted much attention as synthetic intermediates en route to iminosugar-c-glycosyl compounds . These compounds are known to inhibit a wide variety of glycosidases and glycosyltransferases .
Pharmacokinetics
It is known that the compound is stable under normal temperature and pressure .
Result of Action
The result of this compound’s action is the inhibition of the growth of leishmania species . This is achieved through its binding to the lectin, sialic, and glycoconjugates on the surface of cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a cool, dry place with good ventilation or exhaust . It should be kept separate from oxidizing agents, acids, and food chemicals . The storage area should be equipped with leak emergency treatment equipment and suitable containment materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Lyxosylamine typically involves the selective protection and deprotection of hydroxyl groups, followed by the introduction of the amino group. One common method includes the use of protecting groups such as acetals or silyl ethers to shield the hydroxyl groups during the initial stages of the synthesis. The amino group can be introduced through reductive amination or by using azide intermediates followed by reduction.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. Enzymatic synthesis using aldolases and transaminases can provide high yields and stereoselectivity. These methods are advantageous as they operate under mild conditions and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
D-Lyxosylamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products
Scientific Research Applications
D-Lyxosylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and natural products.
Biology: Plays a role in the study of carbohydrate metabolism and enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxybenzoate
Uniqueness
What sets D-Lyxosylamine apart is its specific stereochemistry, which imparts unique reactivity and binding properties. This stereoisomerism is crucial for its biological activity and its ability to interact selectively with enzymes and receptors, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-amino-3,4,6-trihydroxyhexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c7-4(3-9)6(11)5(10)1-2-8/h3-6,8,10-11H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDHRDQRQUAZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(C=O)N)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960402 |
Source


|
| Record name | 2-Amino-2,5-dideoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39840-37-4 |
Source


|
| Record name | 2-Amino-2,5-dideoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1139564.png)



![(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5S,6S)-5-[(1S)-1-acetyloxyethyl]-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1139574.png)

![Disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1139577.png)
![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)


